
4,4-Dimethylhex-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4,4-Dimetilhex-2-inoico es un compuesto orgánico con la fórmula molecular C8H12O2. Se caracteriza por la presencia de un grupo ácido carboxílico y un triple enlace dentro de su estructura.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4,4-Dimetilhex-2-inoico típicamente implica la alquilación del alcohol propílico seguido de oxidación. Un método común incluye la reacción del alcohol propílico con bromuro de isobutilo en presencia de una base como carbonato de potasio para formar 4,4-dimetil-2-pentin-1-ol. Este intermedio se oxida luego utilizando un agente oxidante como permanganato de potasio o trióxido de cromo para producir ácido 4,4-Dimetilhex-2-inoico.
Métodos de producción industrial: La producción industrial del ácido 4,4-Dimetilhex-2-inoico puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los catalizadores y los solventes se seleccionan cuidadosamente para asegurar una conversión eficiente y productos secundarios mínimos.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4,4-Dimetilhex-2-inoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El triple enlace se puede oxidar para formar dicetonas o ácidos carboxílicos.
Reducción: El triple enlace se puede reducir para formar alquenos o alcanos utilizando catalizadores de hidrogenación.
Sustitución: El grupo ácido carboxílico puede participar en reacciones de esterificación o amidación.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno con catalizadores de paladio o platino.
Sustitución: Alcoholes o aminas en presencia de catalizadores ácidos.
Principales productos formados:
Oxidación: Formación de dicetonas o ácidos carboxílicos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de ésteres o amidas.
Aplicaciones Científicas De Investigación
El ácido 4,4-Dimetilhex-2-inoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con las enzimas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4,4-Dimetilhex-2-inoico implica su interacción con objetivos moleculares como enzimas y receptores. El triple enlace y el grupo ácido carboxílico le permiten formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que puede inhibir la actividad enzimática o modular la función del receptor. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
Ácido Hex-2-inoico: Estructura similar pero carece de los grupos dimetilo.
Ácido 4,4-Dimetilhex-2-en-4-inoico: Contiene enlaces dobles y triples.
Ácido 10,12-Pentacosadiinoico: Cadena de carbono más larga con múltiples triples enlaces.
Unicidad: El ácido 4,4-Dimetilhex-2-inoico es único debido a la presencia de los grupos dimetilo en la posición 4, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta característica estructural puede mejorar su estabilidad y especificidad en ciertas reacciones en comparación con compuestos similares.
Comparación Con Compuestos Similares
Hex-2-ynoic acid: Similar structure but lacks the dimethyl groups.
4,4-Dimethylhex-2-en-4-ynoic acid: Contains both double and triple bonds.
10,12-Pentacosadiynoic acid: Longer carbon chain with multiple triple bonds.
Uniqueness: 4,4-Dimethylhex-2-ynoic acid is unique due to the presence of the dimethyl groups at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in certain reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4,4-dimethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-8(2,3)6-5-7(9)10/h4H2,1-3H3,(H,9,10) |
Clave InChI |
JCDBRZQOMSMDMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


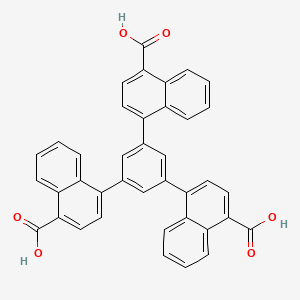
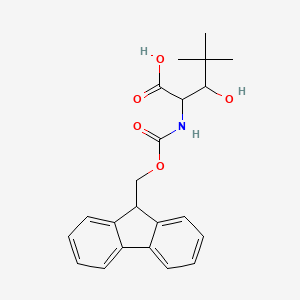
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)

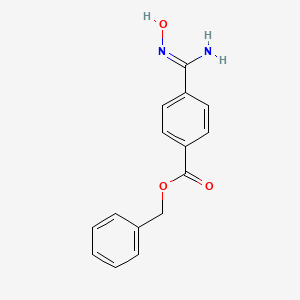
![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)


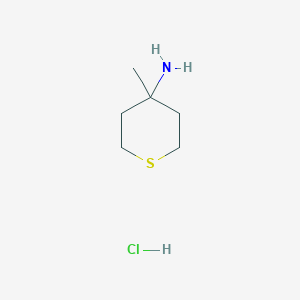
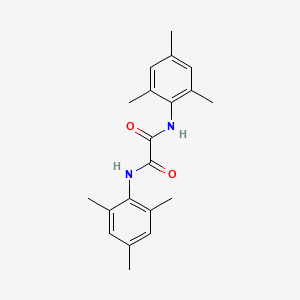
![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)
